2-[4-(2-Fluorophenyl)-1-piperazinyl]-N-(4-methylbenzyl)acetamide is a synthetic compound that acts as a potent and selective CC chemokine receptor-1 (CCR1) antagonist []. CCR1 is a receptor found on the surface of certain cells, primarily immune cells, and plays a role in inflammatory and immune responses []. By blocking CCR1, 2-[4-(2-Fluorophenyl)-1-piperazinyl]-N-(4-methylbenzyl)acetamide can potentially modulate these responses and has been investigated for its therapeutic potential in autoimmune diseases [].
2-[4-(2-Fluorophenyl)-1-piperazinyl]-N-(4-methylbenzyl)acetamide acts as a CCR1 antagonist, meaning it binds to the CCR1 receptor and blocks the binding of its natural ligands, such as MIP-1α, RANTES, and MCP-3 []. This competitive binding prevents the activation of CCR1 and downstream signaling pathways involved in inflammation and immune cell migration [].
Inhibiting CCR1-Mediated Effects: BX 471 effectively inhibited various CCR1-mediated effects, including Ca2+ mobilization, increased extracellular acidification rate, CD11b expression, and leukocyte migration []. These findings suggest its potential role in modulating immune responses and inflammatory processes.
Treating Autoimmune Diseases: In a rat experimental allergic encephalomyelitis model, a model for multiple sclerosis, BX 471 successfully reduced disease severity []. This finding highlights its potential as a therapeutic agent for treating autoimmune diseases like multiple sclerosis.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0